molecular formula C18H22N2O2S B2904258 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 954620-74-7

2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2904258
CAS No.: 954620-74-7
M. Wt: 330.45
InChI Key: AJAJLYZAYRNKCU-UHFFFAOYSA-N
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Description

2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
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Scientific Research Applications

Morpholine Derivatives in Chemical Synthesis

Morpholine derivatives, like those mentioned in the context of synthesis and chemical structure analysis, play a crucial role in the development of pharmaceuticals and materials science. For instance, the study by Bhat et al. (2018) describes the synthesis of dihydropyrimidinone derivatives containing a morpholine moiety, highlighting the importance of morpholine derivatives in creating compounds with potential biological activity (Bhat et al., 2018). This suggests that 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide could similarly serve as a precursor in synthesizing biologically active compounds.

Application in Materials Science

Compounds with morpholine and thiophene groups have been explored for their applications in materials science, including polymer synthesis and modification. For example, the selective quaternization of tertiary amine methacrylate diblock copolymers demonstrates the utility of morpholine derivatives in producing novel materials with specific properties, such as reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001). This highlights the potential for this compound to be used in the development of new materials with tailored properties.

Antimicrobial Applications

The design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents by Sahin et al. (2012) show the relevance of morpholine derivatives in creating compounds with antimicrobial activity (Sahin et al., 2012). This indicates the potential of utilizing this compound in the synthesis of antimicrobial agents, leveraging the chemical properties of the morpholine and thiophene groups.

Future Directions

Thiophene-based analogs, such as 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, have been of interest to a growing number of scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of such compounds could involve exploring their diverse biological activities and developing new therapeutic possibilities .

Mechanism of Action

Target of Action

The primary target of 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

The compound interacts with its target, QcrB, by binding to it. This binding inhibits the function of the menaquinol cytochrome c oxidoreductase, thereby disrupting the bc1-aa3-type cytochrome c oxidase complex

Biochemical Pathways

The inhibition of the menaquinol cytochrome c oxidoreductase disrupts the bc1-aa3-type cytochrome c oxidase complex. This complex is crucial for the electron transport chain, a key biochemical pathway in cellular respiration . The disruption of this pathway can have significant downstream effects, potentially leading to the death of the cell.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with QcrB. By inhibiting the function of this enzyme, the compound disrupts cellular respiration, which can lead to cell death . .

Properties

IUPAC Name

2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)18(21)19-12-17(15-6-11-23-13-15)20-7-9-22-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAJLYZAYRNKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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